molecular formula C15H12FN B8749014 3-(4-fluorophenyl)-1-methyl-1H-indole CAS No. 93957-59-6

3-(4-fluorophenyl)-1-methyl-1H-indole

Cat. No.: B8749014
CAS No.: 93957-59-6
M. Wt: 225.26 g/mol
InChI Key: VWODPNVWAQYCLY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-1H-indole is a compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the 3-position and a methyl group at the 1-position of the indole ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI) . The highest yields are achieved using tetrazole-1-acetic acid as the ligand .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and indole oxides.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signal transduction pathways. Its fluorophenyl group enhances its binding affinity to specific targets, leading to pronounced biological effects .

Comparison with Similar Compounds

  • 1H-Indole, 3-(4-fluorophenyl)-1-isopropyl-
  • 1H-Indole, 3-(4-fluorophenyl)-1-ethyl-
  • 1H-Indole, 3-(4-fluorophenyl)-1-benzyl-

Comparison: Compared to its analogs, 3-(4-fluorophenyl)-1-methyl-1H-indole exhibits unique properties due to the presence of the methyl group at the 1-position. This structural variation influences its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various fields of research .

Properties

CAS No.

93957-59-6

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H12FN/c1-17-10-14(11-6-8-12(16)9-7-11)13-4-2-3-5-15(13)17/h2-10H,1H3

InChI Key

VWODPNVWAQYCLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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